7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline, commonly known as BC207, is a theophylline derivative that has been synthesized and studied for its potential use in treating various medical conditions.
Mechanism Of Action
The exact mechanism of action of BC207 is not fully understood. However, it is believed to work through a combination of adenosine receptor antagonism and phosphodiesterase inhibition. By blocking adenosine receptors, BC207 prevents the constriction of airways and promotes bronchodilation. Additionally, by inhibiting phosphodiesterase, BC207 increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to smooth muscle relaxation and improved heart function.
Biochemical And Physiological Effects
BC207 has been shown to have a variety of biochemical and physiological effects. In animal models of asthma and COPD, BC207 has been shown to improve lung function and reduce airway inflammation. Additionally, BC207 has been shown to have positive inotropic effects on the heart, improving cardiac output and reducing heart failure symptoms.
Advantages And Limitations For Lab Experiments
One of the main advantages of BC207 for lab experiments is its relatively simple synthesis method and low cost compared to other drugs used to treat asthma, COPD, and heart failure. However, one of the limitations of BC207 is that its exact mechanism of action is not fully understood, making it difficult to optimize dosing and predict potential side effects.
Future Directions
There are several potential future directions for BC207 research. One area of interest is optimizing the dosing and delivery of BC207 for the treatment of asthma, COPD, and heart failure. Additionally, further research is needed to fully understand the mechanism of action of BC207 and its potential side effects. Finally, there is potential for BC207 to be used in combination with other drugs to improve treatment outcomes for these medical conditions.
Synthesis Methods
The synthesis of BC207 involves the reaction of theophylline with p-chlorobenzylpiperazine and benzoyl chloride. The reaction is catalyzed by triethylamine and occurs in dichloromethane. The product is then purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
BC207 has been studied for its potential use in treating a variety of medical conditions, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure. In preclinical studies, BC207 has been shown to have bronchodilatory effects and improve lung function in animal models of asthma and COPD. Additionally, BC207 has been shown to have positive inotropic effects on the heart, making it a potential treatment for heart failure.
properties
CAS RN |
19977-10-7 |
---|---|
Product Name |
7-(2-Benzoyloxy-3-(4-(p-chlorobenzyl)-1-piperazinyl)propyl)theophylline |
Molecular Formula |
C28H31ClN6O4 |
Molecular Weight |
551 g/mol |
IUPAC Name |
[1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C28H31ClN6O4/c1-31-25-24(26(36)32(2)28(31)38)35(19-30-25)18-23(39-27(37)21-6-4-3-5-7-21)17-34-14-12-33(13-15-34)16-20-8-10-22(29)11-9-20/h3-11,19,23H,12-18H2,1-2H3 |
InChI Key |
HTDHYKOYSYOANF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5 |
synonyms |
3-[4-(4-Chlorobenzyl)-1-piperazinyl]-1-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propan-2-ol benzoate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.